molecular formula C18H11N5O2 B11969005 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile

2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile

Katalognummer: B11969005
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: ULAAHIVDDHFWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrroloquinoxaline core, which is fused with a benzodioxole moiety, and an amino group at the second position. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the pyrroloquinoxaline core with a benzodioxole derivative using palladium-catalyzed cross-coupling reactions.

    Amination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its interaction with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxamide
  • 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-methyl
  • 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-ethyl

Uniqueness

The uniqueness of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C18H11N5O2

Molekulargewicht

329.3 g/mol

IUPAC-Name

2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C18H11N5O2/c19-8-11-16-18(22-13-4-2-1-3-12(13)21-16)23(17(11)20)10-5-6-14-15(7-10)25-9-24-14/h1-7H,9,20H2

InChI-Schlüssel

ULAAHIVDDHFWPT-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.